BenchChemオンラインストアへようこそ!

Aaptamine

GPCR pharmacology adrenoreceptor antagonism dopamine receptor D4

Procure Aaptamine for robust, differentiated research: validated for NSCLC (A549 IC50 13.91 µg/mL) and effective in cisplatin-resistant NT2-R cells, enabling cross-resistance studies. Its unique antagonism at ADRB2 (IC50 0.20 µM) with 59.5-fold selectivity over ADRA2C, plus p53-independent p21 induction, distinguishes it from other aaptamines. This marine alkaloid is a precise tool for GPCR and cell cycle research.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
Cat. No. B8087123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAaptamine
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C3C(=C1)C=CN=C3C=CN2)OC
InChIInChI=1S/C13H12N2O2/c1-16-10-7-8-3-5-14-9-4-6-15-12(11(8)9)13(10)17-2/h3-7,15H,1-2H3
InChIKeyIVXSXOFPZFVZTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aaptamine (11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene) for Research and Procurement: A Naphthyridine Marine Alkaloid Scaffold


11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene, commonly known as aaptamine, is a marine alkaloid with the chemical formula C13H12N2O2 and molecular weight of 228.25 g/mol [1]. First isolated from the marine sponge Aaptos aaptos, this compound belongs to the 1H-benzo[de][1,6]naphthyridine class [2]. Aaptamine has been identified across multiple sponge genera including Aaptos, Stylissa, Suberites, Luffariella, Xestospongia, and Hymeniacidon [3]. Its core structure features a unique tricyclic framework with methoxy groups at positions 11 and 12, distinguishing it from other naphthyridine alkaloids [4].

Why Aaptamine (11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene) Cannot Be Readily Replaced by Other Aaptamine Alkaloids in Experimental Workflows


Generic substitution within the aaptamine alkaloid class is not scientifically justified due to substantial differences in target selectivity, mechanism of action, and functional outcomes among structurally related analogs. While aaptamine, demethyl(oxy)aaptamine, and isoaaptamine share the core benzo[de][1,6]naphthyridine scaffold, they exhibit divergent biological effects: aaptamine exerts an antiproliferative effect at its IC50 concentration whereas demethyl(oxy)aaptamine and isoaaptamine act as strong inducers of apoptosis under identical conditions [1]. Furthermore, subtle structural variations significantly alter the spectrum and potency of GPCR modulation, with aaptamine displaying distinct antagonist and agonist profiles across adrenergic, dopaminergic, and chemokine receptors that are not uniformly conserved among its derivatives [2]. These mechanistic differences underscore that experimental outcomes obtained with one aaptamine analog cannot be reliably extrapolated to another without direct validation [3].

Aaptamine (11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene) Quantitative Differentiation Evidence vs. Closest Analogs


Aaptamine GPCR Antagonist Activity: Sub-Micromolar β2-Adrenoreceptor Potency Compared to α-Adrenergic and Dopaminergic Targets

In a comprehensive GPCR profiling study using a β-arrestin functional assay, aaptamine demonstrated differential antagonist activity across adrenergic and dopaminergic receptor subtypes [1]. The compound exhibited highly potent antagonism of the β2-adrenoreceptor (ADRB2) with an IC50 of 0.20 µM, representing an approximately 60-fold greater potency compared to its activity at the α2C-adrenoreceptor (ADRA2C, IC50 11.9 µM) [1]. Aaptamine also displayed moderate antagonist activity at the dopamine D4 receptor (DRD4) with an IC50 of 6.9 µM [1]. This selectivity profile is distinct from the broader receptor interactions reported for structurally modified aaptamine derivatives and establishes aaptamine as a reference compound for investigating β2-adrenoreceptor-mediated pathways [2].

GPCR pharmacology adrenoreceptor antagonism dopamine receptor D4 noncommunicable diseases

Aaptamine Anti-Proliferative Activity in NSCLC: IC50 Values of 10.47–13.91 μg/mL with Mechanistic Distinction from Apoptosis-Inducing Derivatives

Aaptamine exhibits significant anti-proliferative activity against non-small cell lung carcinoma (NSCLC) cell lines with distinct mechanistic features relative to other aaptamine-class alkaloids [1]. In A549 and H1299 NSCLC cells, aaptamine inhibited proliferation with IC50 values of 13.91 μg/mL and 10.47 μg/mL, respectively [1]. Mechanistically, aaptamine arrests the cell cycle at G1 phase through selective downregulation of CDK2/4 and Cyclin D1/E, and inhibits the PI3K/AKT/GSK3β signaling cascade via degradation of phosphorylated AKT and GSK3β [1]. In contrast, demethyl(oxy)aaptamine and isoaaptamine primarily induce apoptosis rather than exerting anti-proliferative effects at their respective IC50 concentrations in germ cell cancer models [2].

non-small cell lung carcinoma A549 cells H1299 cells PI3K/AKT/GSK3β pathway

Aaptamine Demonstrates Efficacy in Cisplatin-Resistant Cancer Models Without Cross-Resistance: Equal Activity in NT2 and NT2-R Germ Cell Lines

Aaptamine and two of its derivatives, demethyloxyaaptamine and isoaaptamine, were evaluated for activity against the NT2 human embryonal carcinoma cell line and its cisplatin-resistant subline NT2-R [1]. All three aaptamine alkaloids demonstrated equal effectiveness in both the parental NT2 and cisplatin-resistant NT2-R cell lines, confirming the absence of cross-resistance between aaptamines and cisplatin in vitro [1]. This finding is of particular significance given that many chemotherapeutic agents lose efficacy in resistant cell populations. Notably, at the inhibitory concentration (IC50), aaptamine exerted an anti-proliferative effect, whereas demethyloxyaaptamine and isoaaptamine were strong inducers of apoptosis, further differentiating the functional outcomes among structurally related compounds within the same experimental system [1].

cisplatin resistance germ cell cancer NT2-R cells drug resistance circumvention

Aaptamine Proteasome Inhibitory Activity: IC50 1.6–4.6 μg/mL with Cytotoxicity Not Correlated to Proteasome Inhibition

Aaptamine, isoaaptamine, and demethylaaptamine were isolated from Aaptos suberitoides and evaluated as proteasome inhibitors [1]. The compounds inhibited the chymotrypsin-like and caspase-like activities of the proteasome with IC50 values ranging from 1.6 to 4.6 μg/mL, while exhibiting substantially less inhibition of the trypsin-like proteasome activity [1]. Despite demonstrating cytotoxic activity against HeLa cells, the potency of proteasome inhibition did not correlate with the degree of cytotoxicity observed, strongly suggesting that the proteasomal inhibitory activity is not the primary driver of aaptamine's cytotoxic effects [1]. This mechanistic uncoupling distinguishes aaptamine from canonical proteasome inhibitors and indicates a multi-target or alternative mechanism of action.

proteasome inhibition chymotrypsin-like activity caspase-like activity cytotoxicity

Aaptamine p53-Independent Cell Cycle Arrest: G2/M Arrest via p21-Mediated Pathway Distinct from p53-Dependent Mechanisms

Aaptamine exhibits a unique mechanism of cell cycle regulation that operates independently of p53 status, a feature of particular relevance given that over 50% of human cancers harbor loss-of-function p53 mutations [1]. Aaptamine induces p21-mediated G2/M cell cycle arrest through a p53-independent mechanism [2]. This property is complemented by aaptamine's demonstrated ability to intercalate DNA, with UV-vis absorbance titration data yielding a binding constant K(obs) of 4.0 (±0.2) × 10³ [3]. At low nontoxic concentrations (0.7–2.1 μM), aaptamine prevents EGF-induced neoplastic transformation in murine JB6 Cl41 cells, an effect that cannot be explained solely by AP-1 and NF-κB activation [2].

p53-independent pathway p21-mediated arrest G2/M cell cycle DNA intercalation

Aaptamine Anti-Mycobacterial Activity: Inhibition Zone of 9 mm at 50 μg/disc Against M. smegmatis with Pks13-TE Binding Energy of -26.77 kcal/mol

Aaptamine and isoaaptamine were evaluated for anti-mycobacterial activity against Mycobacterium smegmatis using the disc diffusion method [1]. At a concentration of 50 μg/disc, aaptamine produced an inhibition zone diameter of 9 mm, while isoaaptamine exhibited a larger inhibition zone of 13 mm [1]. In contrast, demethyl(oxy)aaptamine showed no inhibition against M. smegmatis at the same concentration [1]. Molecular docking studies targeting polyketide synthase 13-thioesterase (Pks13-TE), an essential enzyme for mycolic acid biosynthesis in mycobacteria, revealed binding energy values (Hawkins_GBSA_Score) of -26.77 kcal/mol for aaptamine and -27.40 kcal/mol for isoaaptamine, compared to -31.43 kcal/mol for streptomycin sulfate and -21.51 kcal/mol for isoniazid [1].

anti-mycobacterial Mycobacterium smegmatis Pks13-TE inhibition tuberculosis research

Aaptamine (11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


GPCR Pharmacology and Adrenergic Receptor Studies

Aaptamine serves as a validated tool compound for investigating β2-adrenoreceptor (ADRB2) and α2C-adrenoreceptor (ADRA2C) pharmacology, with demonstrated antagonist activity at IC50 values of 0.20 µM and 11.9 µM, respectively [1]. The 59.5-fold selectivity differential between these receptor subtypes enables precise interrogation of adrenergic signaling pathways in cellular and tissue-based assays. Additionally, aaptamine's agonist activity at chemokine receptors (CXCR7, EC50 6.2 µM; CCR1, EC50 11.8 µM) and antagonist activity at dopamine D4 receptor (IC50 6.9 µM) support its use in multi-target GPCR profiling and ligand-receptor interaction studies [1].

Non-Small Cell Lung Carcinoma (NSCLC) Anti-Proliferative Pathway Research

Aaptamine is the preferred aaptamine-class reference compound for studying anti-proliferative mechanisms in NSCLC models, with validated IC50 values of 13.91 μg/mL (A549) and 10.47 μg/mL (H1299) [2]. Its demonstrated ability to arrest cell cycle at G1 phase via CDK2/4 and Cyclin D1/E downregulation, combined with inhibition of PI3K/AKT/GSK3β signaling through degradation of phosphorylated AKT and GSK3β, makes it a robust tool for interrogating these specific pathways [2]. Unlike its derivatives demethyl(oxy)aaptamine and isoaaptamine which primarily induce apoptosis, aaptamine's distinct anti-proliferative mechanism enables focused investigation of cell cycle regulation independent of apoptotic endpoints [3].

Cisplatin-Resistant Cancer Model Development and Drug Resistance Studies

Aaptamine is particularly valuable for research involving cisplatin-resistant cancer models, having demonstrated equal effectiveness in both parental NT2 embryonal carcinoma cells and the cisplatin-resistant NT2-R subline, confirming the absence of cross-resistance [3]. This property enables its use as a positive control or reference compound in assays designed to screen for agents that circumvent cisplatin resistance. The differential proteomic responses induced by aaptamine versus its derivatives—specifically the promotion of eIF5A hypusination as a prominent and unique feature of aaptamine treatment—provide a molecular fingerprint for investigating non-canonical mechanisms of drug resistance circumvention [3].

p53-Independent Cell Cycle Regulation and DNA Intercalation Studies

Aaptamine is uniquely suited for investigating p53-independent mechanisms of cell cycle arrest, inducing p21-mediated G2/M arrest without requiring functional p53 [4]. Given that over 50% of human cancers harbor p53 mutations, this property makes aaptamine an essential tool compound for cell cycle studies in p53-mutant or p53-null backgrounds [4]. The compound's validated DNA intercalation activity (K(obs) = 4.0 ± 0.2 × 10³) and its ability to prevent EGF-induced neoplastic transformation at low nontoxic concentrations (0.7–2.1 μM) further support its application in DNA binding and transformation prevention assays [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aaptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.